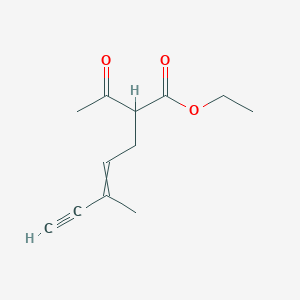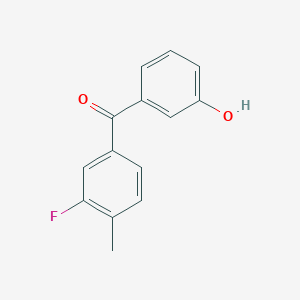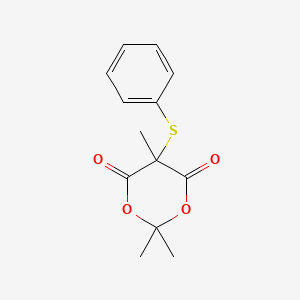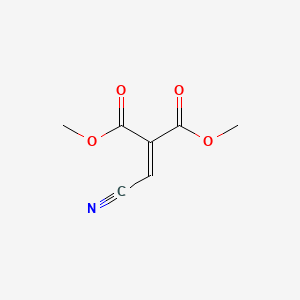
Propanedioic acid, (cyanomethylene)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (cyanomethylene)-, dimethyl ester is a chemical compound with the molecular formula C6H7NO4. It is also known by other names such as malonic acid, (cyanomethylene)-, dimethyl ester. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (cyanomethylene)-, dimethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of malonic acid with cyanomethylene chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (cyanomethylene)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The cyanomethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
Propanedioic acid, (cyanomethylene)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, (cyanomethylene)-, dimethyl ester involves its reactivity with various chemical reagents. The cyanomethylene group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid, dimethyl ester: Similar in structure but lacks the cyanomethylene group.
Propanedioic acid, dimethyl ester: Another related compound without the cyanomethylene group.
Uniqueness
Propanedioic acid, (cyanomethylene)-, dimethyl ester is unique due to the presence of the cyanomethylene group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
62693-70-3 |
|---|---|
Formule moléculaire |
C7H7NO4 |
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
dimethyl 2-(cyanomethylidene)propanedioate |
InChI |
InChI=1S/C7H7NO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,1-2H3 |
Clé InChI |
RZGODCPGVINVQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


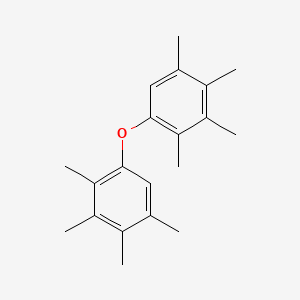

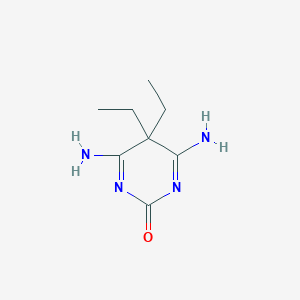
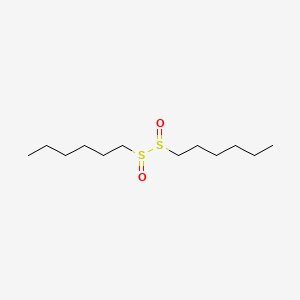
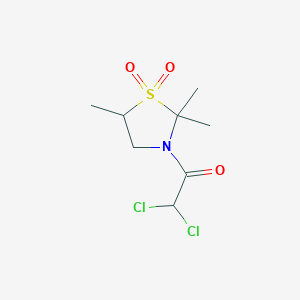
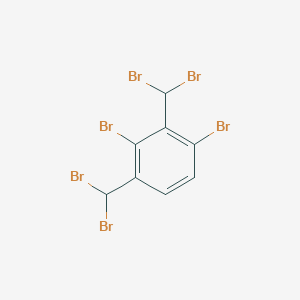

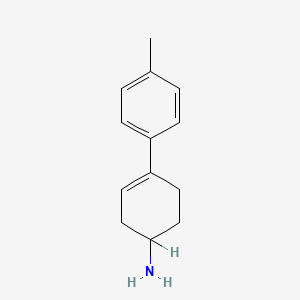
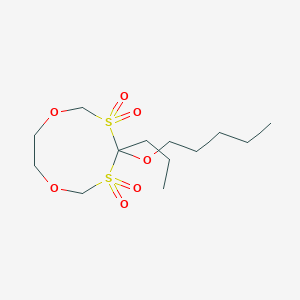
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
